molecular formula C14H13N3O B6420330 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 17321-45-8

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No. B6420330
CAS RN: 17321-45-8
M. Wt: 239.27 g/mol
InChI Key: XUJOBJTYOMSLMR-UHFFFAOYSA-N
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Description

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol, also known as DMPP, is a synthetic compound that has been studied for its potential applications in various scientific fields. DMPP is a type of heterocyclic compound, which is a ring-shaped molecule composed of different elements, and is composed of two nitrogen atoms, two oxygen atoms, and five carbon atoms. DMPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been studied as a potential drug candidate for the treatment of various diseases and conditions, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In pharmacology, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been studied for its potential as a novel therapeutic agent for the treatment of cardiovascular diseases. In biochemistry, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been studied for its potential as an enzyme inhibitor and for its ability to modulate certain biochemical pathways.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not fully understood. However, it is believed that 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol acts by modulating the activity of certain enzymes, such as protein kinases, which are involved in the regulation of various cellular processes. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may also act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol are not fully understood. However, it has been shown to modulate the activity of certain enzymes, such as protein kinases, which are involved in the regulation of various cellular processes. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the regulation of inflammation. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been shown to possess antioxidant activity and may therefore be beneficial in the prevention of certain diseases and conditions.

Advantages and Limitations for Lab Experiments

The use of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in laboratory experiments has several advantages. 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is relatively non-toxic and has been shown to possess antioxidant activity. However, the use of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in laboratory experiments also has certain limitations. For example, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not soluble in organic solvents and is not stable in acidic or basic solutions.

Future Directions

The potential applications of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol are vast and the compound has been studied for its potential use in various scientific fields. In the future, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may be used in the development of novel therapeutic agents for the treatment of various diseases and conditions. In addition, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may be used in the development of new enzyme inhibitors and in the modulation of certain biochemical pathways. Furthermore, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may be used in the development of new antioxidants and in the prevention of certain diseases and conditions. Finally, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol may be used in the development of new imaging agents and in the diagnosis of certain diseases and conditions.

Synthesis Methods

The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol can be achieved through the reaction of 4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and dimethylformamide. This reaction is conducted in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is conducted at elevated temperatures (100-120°C) and can be completed in several hours.

properties

IUPAC Name

3,6-dimethyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-8-12(18)13-10(2)16-17(14(13)15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJOBJTYOMSLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)N(N=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321228, DTXSID201169479
Record name F0901-6858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dihydro-3,6-dimethyl-1-phenyl-4H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

CAS RN

17321-45-8, 1217-64-7
Record name 1,7-Dihydro-3,6-dimethyl-1-phenyl-4H-pyrazolo[3,4-b]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17321-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC372125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0901-6858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dihydro-3,6-dimethyl-1-phenyl-4H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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